

Application Notes and Protocols: Oveporexton (TAK-861) Phase 3 Clinical Trial Program

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 3 clinical trial design for **Oveporexton** (TAK-861), an investigational, first-in-class, oral orexin receptor 2 (OX2R) selective agonist for the treatment of Narcolepsy Type 1 (NT1).[1][2][3][4][5] **Oveporexton** aims to address the underlying pathophysiology of NT1 by targeting the deficiency of orexin, a key regulator of sleep-wake cycles.[2][3][5][6]

Introduction and Mechanism of Action

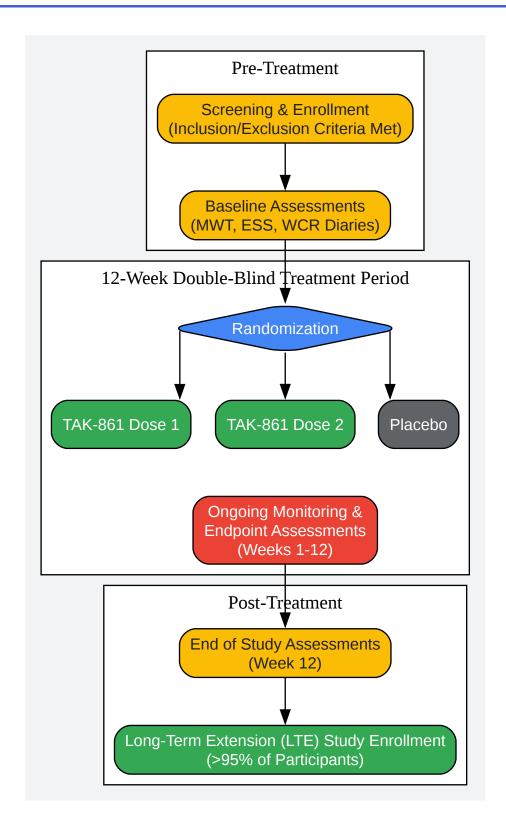
Narcolepsy Type 1 is a chronic neurological disorder characterized by the loss of orexin-producing neurons in the brain.[2] This leads to a range of debilitating symptoms, including excessive daytime sleepiness (EDS), cataplexy, disturbed nocturnal sleep, and sleep paralysis. [6] **Oveporexton** (TAK-861) is designed to selectively stimulate the orexin receptor 2 (OX2R), thereby mimicking the function of the missing orexin and restoring the signaling pathways that regulate wakefulness and suppress abnormal REM sleep phenomena like cataplexy.[1][3][4][5]

Signaling Pathway of Oveporexton (TAK-861)









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